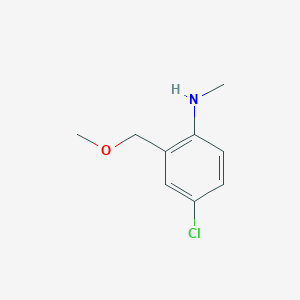

4-Chloro-2-(methoxymethyl)-N-methylaniline

Descripción general

Descripción

4-Chloro-2-(methoxymethyl)-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the 4-position, a methoxymethyl group at the 2-position, and a methyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methoxymethyl)-N-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl group. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and solvents that are compatible with large-scale production is also common.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(methoxymethyl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the chloro group to a different functional group, such as an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Chloro-2-(methoxymethyl)-N-methylaniline serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Toxicological Studies

Research has indicated that exposure to this compound may have toxicological implications. Studies have evaluated its effects on animal models, revealing dose-response relationships concerning body weight changes and organ enlargement (e.g., spleen) at various concentrations. These findings are crucial for understanding the safety profile of this compound in industrial applications .

Environmental Monitoring

The compound's stability and persistence in the environment make it a candidate for studies on pollutant behavior and degradation pathways. Research has highlighted the need for monitoring its levels in soil and water due to its potential toxicity to aquatic life .

Case Study 1: Toxicity Assessment

A study involving F344 rats exposed to varying doses of this compound demonstrated significant decreases in body weight at higher concentrations. The observed effects included organ enlargement and histopathological changes, underscoring the importance of assessing the compound's safety for human exposure .

| Dose (ppm) | Body Weight Change (%) | Organ Effects |

|---|---|---|

| 1000 | -10 | Spleen enlargement |

| 2500 | -15 | Spleen enlargement |

| 4000 | -20 | Significant organ changes |

Case Study 2: Environmental Impact

Research conducted on the environmental impact of this compound revealed its persistence in aquatic systems. Studies indicated that it could bioaccumulate in aquatic organisms, leading to long-term ecological consequences .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(methoxymethyl)-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-2-methylaniline: Lacks the methoxymethyl group, which may result in different chemical and biological properties.

4-Chloro-2-(hydroxymethyl)-N-methylaniline: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to variations in reactivity and applications.

4-Chloro-2-(methoxymethyl)aniline: Does not have the N-methyl group, which can affect its overall properties and uses.

Uniqueness

4-Chloro-2-(methoxymethyl)-N-methylaniline is unique due to the presence of both the methoxymethyl and N-methyl groups, which confer specific chemical and biological properties

Actividad Biológica

4-Chloro-2-(methoxymethyl)-N-methylaniline is a chemical compound that has garnered attention due to its biological activity and potential toxicological effects. This article reviews the available literature on its biological activity, focusing on toxicity studies, ecotoxicity, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Chemical Formula : C9H12ClN

- Molecular Weight : 173.65 g/mol

Toxicity Studies

Toxicological assessments have been conducted to evaluate the effects of this compound on various organisms. A key study involved administering different doses to male and female rats to observe changes in body weight and organ health.

Table 1: Summary of Toxicity Studies on this compound

| Study Type | Dose (mg/kg/day) | Observed Effects |

|---|---|---|

| Acute Toxicity | 0, 1000, 2500 | Decrease in body weight, organ enlargement |

| Subacute Toxicity | 0, 6000, 6200 | Significant body weight reduction in males |

| Chronic Exposure | 20, 100, 500 | Long-term effects on organ function not specified |

In one study, male rats exhibited a dose-response relationship between the administered doses and body weight decrease, with significant reductions noted at higher doses . Additionally, histopathological examinations indicated potential organ damage, particularly in the spleen at certain dosages .

Ecotoxicity

The ecotoxicological impact of this compound has also been investigated. Research indicates varying sensitivity among aquatic organisms. For instance, studies have shown that this compound affects green algae significantly more than other species like crustaceans or bacteria .

Table 2: EC50 Values for Aquatic Organisms

| Organism Type | EC50 (µg/L) |

|---|---|

| Green Algae | 44 |

| Bioluminescent Bacteria | >200 |

| Crustaceans | >200 |

These findings suggest that while the compound is less toxic to some organisms, it poses a considerable risk to algae populations, which are critical for aquatic ecosystems .

Case Studies

A notable case study involved chronic exposure assessments in ICR mice over an extended period. The results indicated a clear correlation between increased exposure levels and adverse health effects. Mice exposed to higher concentrations showed marked decreases in body weight and other physiological changes .

Propiedades

IUPAC Name |

4-chloro-2-(methoxymethyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-11-9-4-3-8(10)5-7(9)6-12-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIHRJJQQUFOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650022 | |

| Record name | 4-Chloro-2-(methoxymethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-12-8 | |

| Record name | 4-Chloro-2-(methoxymethyl)-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(methoxymethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.